molecular formula C7H16Cl2N2 B581766 (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride CAS No. 1417789-76-4

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

Cat. No.: B581766
CAS No.: 1417789-76-4
M. Wt: 199.119
InChI Key: RUMPYDQZJSJKTJ-VJBFUYBPSA-N
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Description

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride (CAS: 1417789-76-4) is a bicyclic secondary amine salt characterized by a fused pyrrolidine-pyrrolidine system with a methyl substituent at the 1-position. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and synthetic applications. High-purity grades (≥98%) are commercially available from suppliers like Combi-Blocks and ECHEMI, underscoring its utility in research and development .

Properties

IUPAC Name

(3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPYDQZJSJKTJ-VJBFUYBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693891
Record name (3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224886-44-5
Record name (3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of organoboron reagents and palladium catalysts in an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods leverage automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo-pyrrole Family

  • ST-4318 (Free Base): The free base counterpart (CAS: 1353644-77-5) lacks the dihydrochloride salt. This results in reduced solubility in polar solvents compared to the dihydrochloride form. The free base is typically used in non-aqueous synthetic reactions, whereas the salt form is preferred for formulations requiring enhanced bioavailability .
  • (3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one : This ketone derivative introduces a carbonyl group, altering reactivity. The electron-withdrawing effect of the carbonyl increases susceptibility to nucleophilic attack, a property absent in the methyl-substituted dihydrochloride compound .

Functional Group Variations

  • Ethyl 5-(3-Aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a-c): These derivatives () feature cyano and ester groups, which enhance electrophilicity and participation in cycloaddition reactions. In contrast, the dihydrochloride compound’s methyl group and amine functionality favor acid-base interactions, making it more suited for ligand design in medicinal chemistry .
  • (S)-6,6-Dimethylpiperidin-3-amine dihydrochloride: A monocyclic secondary amine with a piperidine core.

Heterocyclic Variants

  • Pyrrolo[1,2-b]pyridazine Carboxamide (Example 329, EP 4 374 877 A2) : This compound replaces one pyrrolidine ring with a pyridazine moiety, introducing aromaticity and planar geometry. The pyridazine ring enhances π-π stacking interactions, whereas the dihydrochloride compound’s saturated structure favors hydrophobic binding .

Data Table: Key Properties and Comparisons

Compound Name CAS Number Core Structure Functional Groups Solubility (H2O) Key Applications
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride 1417789-76-4 Bicyclic pyrrolidine -NH·2HCl, -CH3 High Pharmaceutical intermediates
ST-4318 (Free Base) 1353644-77-5 Bicyclic pyrrolidine -NH, -CH3 Low Organic synthesis
Ethyl 5-(3-Aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate N/A Tricyclic pyrrole -CN, -COOEt, -NH2 Moderate Cycloaddition reactions
(S)-6,6-Dimethylpiperidin-3-amine dihydrochloride N/A Monocyclic piperidine -NH·2HCl, -CH(CH3)2 High Ligand synthesis

Biological Activity

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride, a compound with the CAS number 1417789-76-4, is part of the pyrrole family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C7H16Cl2N2
  • Molecular Weight : 199.12 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : Not specified in available data

Antimicrobial Activity

Pyrrole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyrrole moiety exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Case Study : A study highlighted that halogenated pyrroles demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL for certain derivatives . This suggests that this compound may possess similar properties due to its structural similarities.

Antitumor Activity

Emerging evidence suggests that pyrrole-based compounds may also exhibit antitumor properties. Pyrrolamides, a subclass of pyrrole derivatives, have shown promise in inhibiting DNA gyrase, a target for cancer therapy.

  • Mechanism : The inhibition of DNA gyrase disrupts bacterial DNA replication and transcription processes, which can be extrapolated to potential antitumor mechanisms in human cells .

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of pyrrole compounds. Some research indicates that certain pyrrole derivatives can modulate neurotransmitter systems and exhibit antioxidant activities.

  • Research Findings : Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential role in neurodegenerative disease management.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been reported to disrupt bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : Inhibition of key enzymes involved in DNA replication and repair pathways.
  • Antioxidant Activity : Scavenging of free radicals and modulation of oxidative stress responses.

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell TypeMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
AntitumorVarious Cancer Cell LinesNot Specified
NeuroprotectiveNeuronal CellsNot Specified

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